VTP-27999 Enables Superior Renal Hemodynamic Effects at Lower Equivalent Doses
In a head-to-head clinical study, VTP-27999 demonstrated a greater maximal increase in renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to the maximum approved dose of aliskiren. At a dose of 300 mg, VTP-27999 increased RPF by 18 ± 4% and GFR by 20 ± 4%, achieving a maximum renal effect. In contrast, 300 mg of aliskiren produced significantly smaller increases of 13 ± 5% and 8 ± 6%, respectively (P < 0.01). The effect of 300 mg aliskiren was comparable to only 150 mg of VTP-27999, indicating that VTP-27999 provides a more effective renal blockade at clinically relevant doses [1].
| Evidence Dimension | Maximum Percent Increase in Renal Plasma Flow (RPF) |
|---|---|
| Target Compound Data | 18 ± 4% |
| Comparator Or Baseline | Aliskiren: 13 ± 5% |
| Quantified Difference | 5 percentage points higher increase with VTP-27999 |
| Conditions | Healthy, salt-depleted human volunteers; VTP-27999 300 mg vs. Aliskiren 300 mg |
Why This Matters
For researchers studying renal function or hypertension, VTP-27999's superior effect on RPF and GFR at a clinically relevant dose makes it a more powerful tool for investigating maximal RAAS blockade in the kidney.
- [1] Barkoudah, E., et al. (2016). Maximum renal responses to renin inhibition in healthy study participants: VTP-27999 versus aliskiren. Journal of Hypertension, 34(5), 935-941. View Source
